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Compound of Interest

2-Amino-4-
Compound Name:

(trifluoromethyl)pyrimidine

Cat. No.: B092195

. Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Amino-4-(trifluoromethyl)pyrimidine. The information is curated for

researchers, scientists, and professionals in drug development who require detailed structural

and analytical information. This document presents available spectroscopic data, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), along with general experimental protocols.

Physicochemical Properties

Property Value

IUPAC Name 4-(trifluoromethyl)pyrimidin-2-amine[1]
Molecular Formula CsHaF3N3[1]

Molecular Weight 163.10 g/mol [1]

CAS Number 16075-42-6[1]

SMILES C1=CN=C(N=C1C(F)(F)F)N[1]

InChlKey NKOTXYPTXKUCDL-UHFFFAOYSA-N[1]
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Spectroscopic Data

The following sections detail the available spectroscopic data for 2-Amino-4-
(trifluoromethyl)pyrimidine. The data has been compiled from various sources and is
presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the predicted and reported data for *H and 3C NMR of 2-Amino-4-
(trifluoromethyl)pyrimidine.

IH NMR (Proton NMR) Data

Chemical Shift (6

Multiplicity Integration Assignment
ppm)

Data not available

13C NMR (Carbon NMR) Data

Publicly available experimental 3C NMR data for 2-Amino-4-(trifluoromethyl)pyrimidine is
limited. However, the existence of a 3C NMR spectrum is noted in the PubChem database.[1]
For reference, the spectrum of a structurally related compound, 2-amino-6-(2-furyl)-4-
trifluoromethylpyrimidine, is available and may offer insights into the expected chemical shifts.

[2]

Chemical Shift (6 ppm) Assighment

Data not available

Infrared (IR) Spectroscopy

The existence of an FTIR spectrum for 2-Amino-4-(trifluoromethyl)pyrimidine is
documented, typically acquired using a KBr pellet.[1]
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Wavenumber (cm~?) Intensity Assignment

Data not available

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS),
Is available for 2-Amino-4-(trifluoromethyl)pyrimidine.[1]

m/z Relative Intensity (%) Assignment

Data not available

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for 2-Amino-4-
(trifluoromethyl)pyrimidine are not detailed in the available literature, the following are
general methodologies typically employed for similar compounds.

NMR Spectroscopy Sample Preparation and Acquisition

Sample Preparation:

¢ Dissolution: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.

o Transfer: Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition Parameters (Typical):

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16-64 scans.

o Relaxation Delay: 1-5 seconds.
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e Spectral Width: 0-15 ppm.

13C NMR Acquisition Parameters (Typical):

e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more scans, depending on the sample concentration.
e Relaxation Delay: 2-10 seconds.

e Spectral Width: 0-220 ppm.

IR Spectroscopy Sample Preparation and Acquisition

KBr Pellet Method:

o Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin,
transparent pellet.

e Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (GC-MS) Experimental Conditions
Gas Chromatography (GC):

e Column: A non-polar or medium-polarity capillary column is typically used.
« Injector Temperature: 250-280 °C.

o Oven Temperature Program: A temperature gradient is employed, for example, starting at 50
°C and ramping up to 280 °C.

Mass Spectrometry (MS):

 lonization Mode: Electron lonization (El) at 70 eV is standard.
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e Mass Range: Scan from m/z 40 to 500.

e lon Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a compound like 2-Amino-4-(trifluoromethyl)pyrimidine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide serves as a foundational resource for understanding the spectroscopic properties of
2-Amino-4-(trifluoromethyl)pyrimidine. For definitive analysis, it is recommended to acquire

spectra on purified samples using calibrated instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 2-
Amino-4-(trifluoromethyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092195#spectroscopic-data-of-2-amino-4-
trifluoromethyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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